6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative with a 4,5-dihydro core structure substituted at position 6 with a methyl group and at position 4 with a ketone. The carboxamide group at position 2 is linked to a 2-thienylmethyl moiety via an N-alkyl chain. The thiophene ring contributes to its electron-rich aromatic system, which may influence binding interactions in biological targets.
Properties
IUPAC Name |
6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-7-17-11(13(19)15-8)5-10(16-17)12(18)14-6-9-3-2-4-20-9/h2-5,7H,6H2,1H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNMAAPSZVJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CS3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit promising anticancer properties. For instance, compounds structurally related to 6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activity. Initial screenings indicate that it may inhibit the growth of certain bacterial strains and fungi. The thienyl group may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that allow for the modification of functional groups. This versatility enables researchers to explore a variety of derivatives with altered biological activities. For example, modifying the thienylmethyl group can lead to compounds with enhanced pharmacological profiles.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its therapeutic viability. Interaction studies often involve:
- Binding Affinity Assays: To determine how well the compound binds to specific receptors or enzymes.
- Mechanistic Studies: To elucidate the pathways through which the compound exerts its effects.
These studies are essential for identifying the compound's potential as a lead candidate in drug discovery.
Case Studies and Research Findings
Several research articles have documented findings related to this compound:
- Anticancer Activity : A study published in Cancer Research demonstrated that derivatives similar to this compound inhibited tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Research published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of related pyrazolo compounds against Staphylococcus aureus and Candida albicans, suggesting a broader application in infectious disease treatment .
- Synthetic Methodologies : A comprehensive review in Synthetic Communications outlined various synthetic routes for producing pyrazolo derivatives, emphasizing the importance of structural modifications for enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrazolo[1,5-a]pyrazine derivatives are compared to related scaffolds, including pyrazolo[1,5-a]pyrimidines , pyrazolo[1,5-a]quinazolines , and pyrazolo[1,5-a]triazines , based on their fused heterocyclic systems and substituent effects.
Substituent Effects on Bioactivity
- Thienyl vs. Phenyl Groups : The 2-thienylmethyl group in the target compound may enhance π-π stacking compared to phenyl analogs (e.g., N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)...acetamide in ). Thiophene’s electron-rich sulfur atom improves solubility and metal-binding capacity .
- Methyl and Oxo Substituents : The 6-methyl and 4-oxo groups in the target compound are critical for stabilizing the 4,5-dihydro core, as seen in 4,5-dihydropyrazolo[1,5-a]quinazolines , where similar substituents improve insecticidal potency .
- Carboxamide Linkers: The 2-carboxamide group is a common pharmacophore in kinase inhibitors. For example, ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate () showed moderate CDK2 inhibition (IC₅₀ = 8.3 µM), but fluorinated analogs (e.g., 178d) achieved sub-micromolar activity .
Pharmacokinetic and Stability Profiles
- Metabolic Stability : The 4,5-dihydropyrazolo[1,5-a]pyrazine skeleton is resistant to oxidative degradation, as observed in pyraquinil (), where the core remained intact in transformation products.
- Prodrug Potential: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound 2 in ) can reversibly cyclize to release active β-amidomethyl vinyl sulfones, suggesting the target compound may act as a prodrug .
Research Findings and Data Tables
Table 1: Antiproliferative Activities of Pyrazolo[1,5-a]Pyrimidines vs. Target Compound Analogs
Table 2: Insecticidal Activities of Pyrazolo[1,5-a]Quinazolines vs. Target Compound
Q & A
Q. What synthetic methodologies are recommended for preparing 6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide?
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions, including coupling, cyclization, and purification. For example, similar compounds (e.g., compound 33 in ) were synthesized using EDCI-mediated amide coupling between a pyrazolo[1,5-a]pyrazine core and a thiophene-methyl group, followed by purification via column chromatography. Key steps include optimizing reaction conditions (e.g., solvent choice, temperature) and using activating agents like HCl to enhance yields. Characterization via LC-MS and NMR ensures structural fidelity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation requires a combination of:
- 1H/13C NMR : To confirm proton environments (e.g., methyl, thienyl, and carboxamide groups) and carbon connectivity. For instance, signals for methyl groups typically appear at δ 2.2–2.4 ppm, while thiophene protons resonate near δ 6.5–7.5 ppm .
- IR Spectroscopy : To identify functional groups like carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3200–3400 cm⁻¹) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., HRMS or LC-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling assist in predicting reactivity or stability of this compound?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular dynamics simulations may assess conformational stability, particularly for the dihydropyrazine ring, which is prone to oxidation. Coupling these with experimental data (e.g., NMR chemical shifts) improves accuracy .
Q. What strategies resolve contradictory spectral data during structural elucidation?
Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Solutions include:
- Multi-nuclear NMR : 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals.
- Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts in the 4-oxo group) .
- Isotopic Labeling : For tracking ambiguous proton/carbon assignments .
Q. How can reaction mechanisms for functionalizing the pyrazolo[1,5-a]pyrazine core be experimentally validated?
Mechanistic studies require:
- Kinetic Profiling : Monitoring intermediates via in-situ techniques like ReactIR or stopped-flow NMR.
- Isotopic Tracing : Using deuterated solvents or 13C-labeled reagents to track bond formation/cleavage.
- Theoretical Validation : Comparing experimental activation energies with DFT-derived transition states .
Methodological Design & Data Analysis
Q. What experimental design principles optimize yield in multi-step syntheses of this compound?
Use factorial design (e.g., Design of Experiments, DoE) to screen variables:
- Critical Factors : Reagent stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature.
- Response Surface Methodology (RSM) : To identify optimal conditions for low-yield steps (e.g., cyclization) .
- Purification : Gradient elution in column chromatography or recrystallization to isolate high-purity products .
Q. How should researchers address batch-to-batch variability in physicochemical properties?
Variability may stem from impurities or crystallization conditions. Mitigation strategies:
- Strict Process Controls : Monitor reaction progress via TLC or HPLC.
- Polymorph Screening : Use differential scanning calorimetry (DSC) or X-ray diffraction (XRD) to identify crystalline forms.
- Statistical Analysis : Apply ANOVA to correlate process parameters (e.g., cooling rate) with purity/stability .
Theoretical & Framework Integration
Q. How can researchers link studies of this compound to broader pharmacological or materials science frameworks?
- Pharmacological Context : Explore structure-activity relationships (SAR) by modifying the thienylmethyl or carboxamide groups to enhance binding to target proteins (e.g., kinases).
- Materials Science : Investigate π-π stacking interactions of the pyrazine ring for organic semiconductor applications. Theoretical frameworks (e.g., molecular docking for drug design or bandgap theory for materials) guide hypothesis generation .
Data Contradiction & Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Detailed Protocols : Document reaction conditions (e.g., degassing steps, moisture sensitivity).
- Reference Standards : Use internal standards (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, ) for spectroscopic calibration.
- Open Data Practices : Share raw spectral files and crystallization data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
